An In-depth Technical Guide to 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine: Molecular Characteristics and Scientific Context
An In-depth Technical Guide to 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine: Molecular Characteristics and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental molecular properties of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The core focus of this document is to establish a foundational understanding of its molecular weight and chemical formula, supported by structural elucidation and a discussion of its relevance within the broader context of piperidine and thiophene derivatives in pharmaceutical research. This guide is intended to serve as a key resource for professionals engaged in the design and synthesis of novel therapeutic agents.
Core Molecular Attributes
The precise molecular characteristics of a compound are paramount for accurate experimental design, stoichiometric calculations, and analytical interpretation. For 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine, these core attributes are summarized below.
| Property | Value | Source |
| Molecular Weight | 272.34 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃S₂ | [1] |
| CAS Number | 1016689-59-0 | [1] |
These fundamental values are derived from the specific combination and arrangement of atoms that constitute the molecule. A detailed breakdown of the atomic composition is essential for a complete understanding.
Structural Elucidation and Connectivity
The chemical structure of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine reveals a piperidine ring as the central scaffold. A thiophene-2-sulfonyl group is attached to the nitrogen atom of the piperidine ring, and an isocyanato group is substituted at the 3-position of the piperidine ring.
The connectivity of these constituent parts can be represented by the following DOT script, which generates a 2D structural diagram.
Figure 1: 2D structure of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine.
The SMILES (Simplified Molecular Input Line Entry System) representation for this molecule is O=S(N1CC(N=C=O)CCC1)(C2=CC=CS2)=O[1]. This notation provides a linear text-based representation of the molecular structure.
Scientific and Pharmaceutical Context
The structural motifs present in 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine, namely the piperidine and thiophene rings, are of significant interest in drug discovery.
The Piperidine Scaffold
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids[2][3]. The six-membered nitrogen-containing ring provides a versatile and synthetically accessible framework for the development of a wide range of therapeutic agents[2][]. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions[3].
The Thiophene Moiety
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are integral components of numerous clinically approved drugs and biologically active compounds[5]. The thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties. The sulfonyl group attached to the thiophene ring in the title compound is a common functional group in medicinal chemistry, known for its ability to form hydrogen bonds and its metabolic stability.
The Isocyanato Group: A Reactive Handle for Synthesis
The isocyanato group (-N=C=O) is a highly reactive functional group that can readily undergo nucleophilic attack. This reactivity makes it a valuable synthetic handle for the preparation of a variety of derivatives, such as ureas, carbamates, and other related compounds. In the context of drug development, the isocyanato group can be utilized to covalently link the molecule to a biological target or to create a library of analogs for structure-activity relationship (SAR) studies. The application of isocyanates in modern pharmaceuticals has been growing due to their versatility in drug synthesis and the development of novel drug delivery systems[6].
Potential Applications in Drug Discovery
While specific biological activity data for 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is not extensively available in the public domain, its structural components suggest potential applications in several therapeutic areas. Piperidine-containing compounds have been successfully developed as drugs for a wide range of conditions, including neurological disorders and pain management[7]. Thiophene derivatives have also shown promise in various therapeutic fields, including oncology and infectious diseases.
The combination of these privileged scaffolds with a reactive isocyanato group makes 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine a valuable building block for the synthesis of novel compounds with potential therapeutic utility. Researchers can leverage the reactivity of the isocyanate to introduce a diverse range of substituents, thereby exploring a broad chemical space in the search for new drug candidates.
Experimental Protocols and Data
At present, detailed experimental protocols for the synthesis and spectroscopic characterization of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine are not widely published in peer-reviewed literature. However, general synthetic strategies for related piperidine and thiophene derivatives often involve multi-step sequences that may include sulfonylation of the piperidine nitrogen followed by the introduction and conversion of a functional group at the 3-position to the isocyanate.
For researchers seeking to work with this compound, it is recommended to consult commercial supplier documentation for any available information on handling, storage, and safety precautions. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be essential to confirm the identity and purity of the compound. Mass spectra of thiophene-sulfonyl derivatives have been studied and can provide valuable information on fragmentation patterns[8].
Conclusion
3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine is a well-defined chemical entity with a molecular weight of 272.34 g/mol and a molecular formula of C₁₀H₁₂N₂O₃S₂. Its structure combines the pharmaceutically relevant piperidine and thiophene scaffolds with a reactive isocyanato group, making it a promising building block for the synthesis of novel compounds for drug discovery. A thorough understanding of its fundamental molecular properties is the first and most critical step for any researcher or scientist intending to utilize this compound in their work.
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